molecular formula C25H29N5O2S B12466082 N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide

N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide

Cat. No.: B12466082
M. Wt: 463.6 g/mol
InChI Key: JPGYTKDBBMFSLB-UHFFFAOYSA-N
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Description

N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a benzamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide typically involves multiple steps. One common method includes the reaction of an appropriate carboxylic acid hydrazide with an aryl isothiocyanate to form a hydrazinecarbothioamide intermediate. This intermediate is then acylated with an acyl chloride to yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-induced cyclodehydration or other advanced techniques to enhance yield and purity. The use of triflic anhydride activation followed by cyclodehydration has been reported to be effective in synthesizing triazole derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Palladium, copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H29N5O2S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[3-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-methylbenzamide

InChI

InChI=1S/C25H29N5O2S/c1-17-9-6-7-14-21(17)24(32)27-20-13-8-10-18(15-20)23-28-29-25(30(23)2)33-16-22(31)26-19-11-4-3-5-12-19/h6-10,13-15,19H,3-5,11-12,16H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

JPGYTKDBBMFSLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4CCCCC4

Origin of Product

United States

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